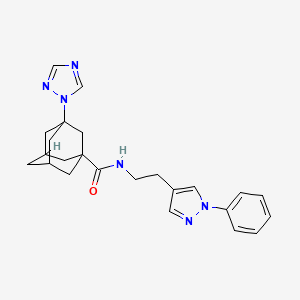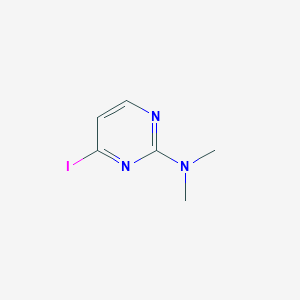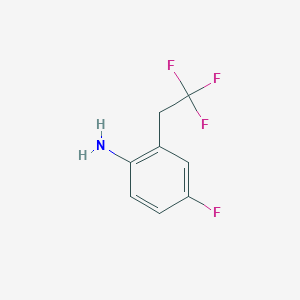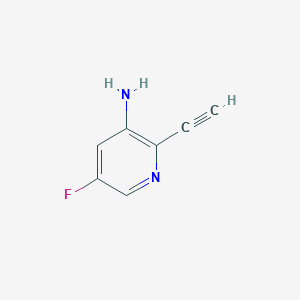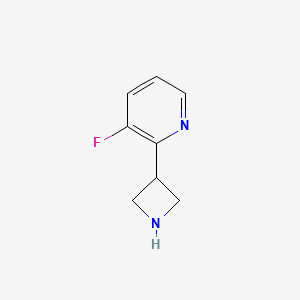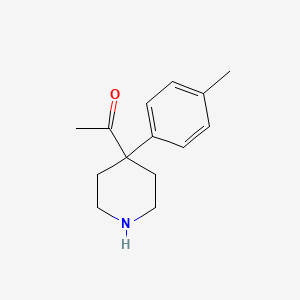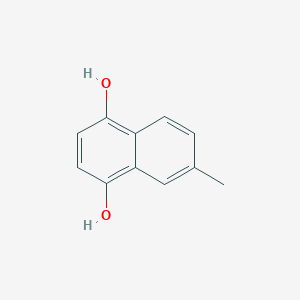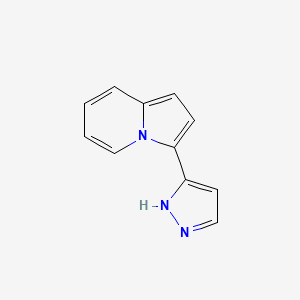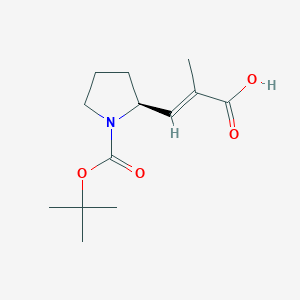
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, which is further connected to a methylacrylic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid typically involves the introduction of the Boc group into a pyrrolidine derivative. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected pyrrolidine is then subjected to further reactions to introduce the methylacrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
科学研究应用
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists/antagonists.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer activities.
作用机制
The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, the Boc group can be cleaved under acidic conditions to reveal a free amine, which can then participate in further biochemical interactions.
相似化合物的比较
Similar Compounds
(S)-4-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid: This compound features a benzoic acid moiety instead of a methylacrylic acid group.
(S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)benzoic acid: Similar to the above compound but with a different substitution pattern on the benzoic acid ring.
Uniqueness
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is unique due to the presence of the methylacrylic acid moiety, which imparts distinct reactivity and potential biological activity compared to other Boc-protected pyrrolidine derivatives. This structural feature allows for diverse chemical transformations and applications in various fields of research and industry .
属性
分子式 |
C13H21NO4 |
|---|---|
分子量 |
255.31 g/mol |
IUPAC 名称 |
(E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8+/t10-/m0/s1 |
InChI 键 |
ZDWMXFYVQVMICU-DDXVTDLHSA-N |
手性 SMILES |
C/C(=C\[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O |
规范 SMILES |
CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




